2,5-二苯基-1,3-噻唑-4-醇

描述

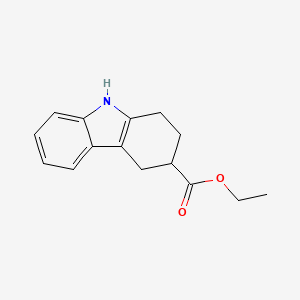

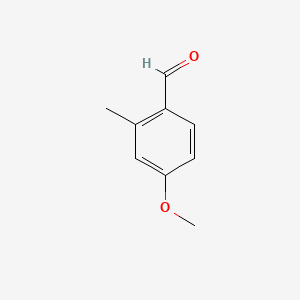

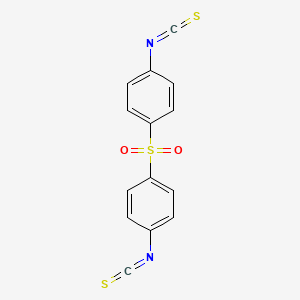

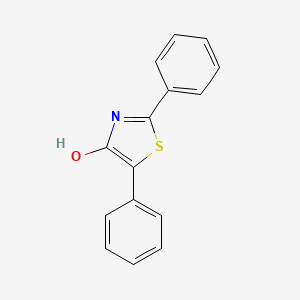

“2,5-Diphenyl-1,3-thiazol-4-ol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H11NOS and a molecular weight of 253.32 .

Molecular Structure Analysis

The molecular structure of “2,5-Diphenyl-1,3-thiazol-4-ol” consists of a five-membered thiazole ring with two phenyl groups attached at the 2nd and 5th positions and a hydroxyl group at the 4th position . The thiazole ring is a heterocyclic compound that contains sulfur and nitrogen atoms .

科学研究应用

生物活性

噻唑类化合物,包括 2,5-二苯基-1,3-噻唑-4-醇,已被发现具有广泛的生物活性。 它们因其抗菌、抗逆转录病毒、抗真菌、抗癌、抗糖尿病、抗炎、抗阿尔茨海默病、抗高血压、抗氧化和保肝作用而被用于多种药物的开发 .

抗氧化特性

一些噻唑衍生物,包括 2,5-二苯基-1,3-噻唑-4-醇,已被合成并筛选其体外抗氧化特性。 IC50 值表明一些合成的化合物表现出强效的抗氧化活性 .

抗菌活性

噻唑衍生物对大肠杆菌和金黄色葡萄球菌细菌表现出明显的抑制活性 。这表明 2,5-二苯基-1,3-噻唑-4-醇有可能用于开发新型抗菌剂。

抗真菌活性

噻唑衍生物据报道对各种真菌有效,包括新型隐球菌、烟曲霉、印度腥黑粉菌、木霉属真菌、古巴裸盖菇、黑粉菌和疫霉菌 。这表明 2,5-二苯基-1,3-噻唑-4-醇在抗真菌治疗中具有潜在的用途。

工业应用

噻唑在农药、工业和照相增感剂等不同领域具有广泛的应用 。因此,2,5-二苯基-1,3-噻唑-4-醇有可能在这些领域得到应用。

导电纳米线

据报道,一种高效的合成方法可以制备可加工的 2,5-二苯基-2H-1,2,3-三唑-4-羰基连接到 l-苯丙氨酸上的软导电纳米线 。这表明 2,5-二苯基-1,3-噻唑-4-醇有可能用于导电纳米线的开发。

作用机制

Target of Action

Thiazole derivatives, which include 2,5-diphenyl-1,3-thiazol-4-ol, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole compounds have been reported to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

The molecular weight of 2,5-diphenyl-1,3-thiazol-4-ol is 25332 , which is within the range considered favorable for oral bioavailability in drug design.

Result of Action

Based on the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

生化分析

Biochemical Properties

2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antimicrobial properties by inhibiting bacterial enzymes, thereby preventing the growth and proliferation of bacteria . Additionally, 2,5-Diphenyl-1,3-thiazol-4-ol has been shown to interact with proteins involved in oxidative stress responses, acting as an antioxidant and protecting cells from damage caused by reactive oxygen species . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related diseases.

Cellular Effects

The effects of 2,5-Diphenyl-1,3-thiazol-4-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 2,5-Diphenyl-1,3-thiazol-4-ol can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This compound also affects cell signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines . Furthermore, 2,5-Diphenyl-1,3-thiazol-4-ol has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2,5-Diphenyl-1,3-thiazol-4-ol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 2,5-Diphenyl-1,3-thiazol-4-ol binds to bacterial enzymes, inhibiting their activity and thereby preventing bacterial growth . Additionally, it has been shown to activate antioxidant enzymes, enhancing the cell’s ability to neutralize reactive oxygen species . The compound also influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Diphenyl-1,3-thiazol-4-ol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Diphenyl-1,3-thiazol-4-ol remains stable under certain conditions, maintaining its biological activity over extended periods . Under conditions that promote degradation, the compound’s effectiveness may diminish, leading to reduced cellular responses . Long-term studies have also indicated that prolonged exposure to 2,5-Diphenyl-1,3-thiazol-4-ol can result in adaptive cellular changes, such as increased expression of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of 2,5-Diphenyl-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, 2,5-Diphenyl-1,3-thiazol-4-ol may cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily result in increased therapeutic benefits .

Metabolic Pathways

2,5-Diphenyl-1,3-thiazol-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses and energy metabolism . For example, 2,5-Diphenyl-1,3-thiazol-4-ol enhances the activity of antioxidant enzymes, leading to increased neutralization of reactive oxygen species . Additionally, this compound affects metabolite levels by altering the expression of genes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 2,5-Diphenyl-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported across cell membranes, allowing it to accumulate in target tissues . Once inside the cells, 2,5-Diphenyl-1,3-thiazol-4-ol interacts with binding proteins that facilitate its localization to specific cellular compartments . This targeted distribution is essential for the compound’s biological activity, as it ensures that 2,5-Diphenyl-1,3-thiazol-4-ol reaches its site of action within the cells .

Subcellular Localization

The subcellular localization of 2,5-Diphenyl-1,3-thiazol-4-ol plays a crucial role in its activity and function. This compound has been found to localize to specific compartments within the cell, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct 2,5-Diphenyl-1,3-thiazol-4-ol to these compartments are critical for its biological activity . For instance, the localization of 2,5-Diphenyl-1,3-thiazol-4-ol to the mitochondria enhances its ability to modulate oxidative stress responses, while its presence in the nucleus allows it to influence gene expression .

属性

IUPAC Name |

2,5-diphenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c17-14-13(11-7-3-1-4-8-11)18-15(16-14)12-9-5-2-6-10-12/h1-10,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICCJUZMDNQOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314635 | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59484-42-3 | |

| Record name | 59484-42-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diphenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。